molecular formula C22H17ClN2S B2871377 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine CAS No. 338417-98-4

1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine

カタログ番号: B2871377
CAS番号: 338417-98-4
分子量: 376.9
InChIキー: VCOJNKZMIOAKMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine is a useful research compound. Its molecular formula is C22H17ClN2S and its molecular weight is 376.9. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-benzyl-4-[(4-chlorophenyl)methylsulfanyl]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2S/c23-18-12-10-17(11-13-18)15-26-22-20-9-5-4-8-19(20)21(24-25-22)14-16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOJNKZMIOAKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Methodological & Application

Solubility of 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility & Handling of 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine for Cell Culture

Abstract & Introduction

1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine (CAS: 338417-98-4) is a specialized bioactive small molecule belonging to the phthalazine class of heterocycles.[1] Compounds in this structural family are frequently utilized in drug discovery as inhibitors of receptor tyrosine kinases, particularly VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) , and have implications in angiogenesis and tumor proliferation pathways.

Achieving consistent biological data requires precise handling of this lipophilic compound. Poor solubility management can lead to micro-precipitation in cell culture media, resulting in "false negative" activity or "false positive" toxicity due to crystal formation. This guide provides a validated protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO), preparing stable stock solutions, and executing precipitate-free dilutions for in vitro assays.

Physicochemical Profile

Understanding the physical properties is the first step to successful dissolution.

PropertyDataNotes
Chemical Name 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine
CAS Number 338417-98-4
Molecular Formula C₂₂H₁₇ClN₂S
Molecular Weight 376.90 g/mol Moderate MW, typical for kinase inhibitors.
Physical State White to Off-White SolidStore desiccated at -20°C.
Solubility (Water) Negligible (< 1 µM)Highly lipophilic; requires organic solvent.
Solubility (DMSO) ~25–50 mM (Estimated)Warming (37°C) may be required for >10 mM.
LogP (Predicted) ~4.5 - 5.0Indicates high membrane permeability but poor aqueous solubility.

Protocol: Preparation of DMSO Stock Solutions

Objective: Prepare a 10 mM Master Stock Solution. Safety: Wear nitrile gloves, lab coat, and safety glasses. DMSO is a penetrant carrier.[2]

Step 1: Calculations

To prepare 1 mL of a 10 mM stock solution:

  • Mass required:

    
    
    
  • Volume of DMSO:

    
    
    

Note: If the amount of powder is small (e.g., 1 mg), it is more accurate to weigh the powder first and then calculate the exact volume of DMSO to add.



Step 2: Dissolution Workflow
  • Weighing: Weigh the compound into a sterile, amber glass vial or a polypropylene microcentrifuge tube. Glass is preferred for long-term storage to prevent plasticizer leaching.

  • Solvent Addition: Add High-Grade (Cell Culture Tested) DMSO (≥99.9%) to the vial.

  • Mixing:

    • Vortex vigorously for 30–60 seconds.

    • Observation: If the solution remains cloudy or visible particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Success Criteria: The solution must be optically clear and colorless/light yellow.

  • Sterilization (Optional but Recommended):

    • Do NOT autoclave.

    • Pass the DMSO stock through a 0.2 µm PTFE or Nylon syringe filter . Do not use Cellulose Acetate (CA) filters as DMSO dissolves them.

Step 3: Storage
  • Aliquoting: Dispense into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Conditions: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Visual Check: Before use, thaw completely at room temperature. If crystals are visible, warm to 37°C and vortex until dissolved.

Protocol: Dilution for Cell Culture (The "Step-Down" Method)

Directly adding high-concentration DMSO stocks to media often causes precipitation due to the "solvent shock" effect. Use this serial dilution method to maintain solubility.

Target Final Concentration: 10 µM (Example) Max DMSO Tolerance: Typically 0.1% to 0.5% (v/v) for most cell lines.

Workflow Visualization

DilutionProtocol cluster_warning Critical Checkpoint Stock 10 mM Stock (100% DMSO) Inter 100x Intermediate (100 µM in Media/PBS) Stock->Inter 1:100 Dilution (Add 10 µL Stock to 990 µL Media) Final 1x Working Solution (10 µM in Media) Inter->Final 1:10 Dilution (Add 1 mL Inter to 9 mL Media) Check Check for Precipitation (Microscopy) Inter->Check Cells Cell Culture Dish (Final DMSO: 0.1%) Final->Cells Treat Cells

Figure 1: Step-down dilution strategy to prevent compound precipitation ("crashing out") upon contact with aqueous media.

Step-by-Step Dilution:
  • Intermediate Dilution (100x):

    • Dilute the 10 mM DMSO stock 1:100 into culture medium (or PBS).

    • Example: Add 10 µL of 10 mM stock to 990 µL of pre-warmed medium.

    • Result: 100 µM solution (1% DMSO). Vortex immediately.

  • Working Solution (1x):

    • Dilute the Intermediate solution 1:10 into culture medium.

    • Example: Add 1 mL of the 100 µM intermediate to 9 mL of medium.

    • Result: 10 µM final concentration (0.1% DMSO).

  • Vehicle Control:

    • Always prepare a "DMSO-only" control matching the final DMSO concentration (e.g., 0.1%) to normalize for solvent effects.

Biological Context: Phthalazines in Signaling

This compound is structurally related to inhibitors of the VEGF (Vascular Endothelial Growth Factor) pathway. In cell culture, it is likely used to study the inhibition of angiogenesis or cell proliferation.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K MAPK RAS/RAF/MEK VEGFR2->MAPK Compound 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine (Inhibitor) Compound->VEGFR2 Inhibition (ATP Binding Pocket) AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival ERK ERK1/2 MAPK->ERK Prolif Cell Proliferation ERK->Prolif

Figure 2: Putative Mechanism of Action. Phthalazine derivatives typically target the ATP-binding pocket of receptor tyrosine kinases like VEGFR-2, blocking downstream PI3K/AKT and MAPK signaling cascades.

Troubleshooting & FAQ

Q: The compound precipitated when I added the stock directly to the media.

  • Cause: Rapid change in polarity (DMSO

    
     Water) caused the hydrophobic compound to aggregate.
    
  • Solution: Use the "Intermediate Dilution" step described above. Ensure the media is pre-warmed to 37°C.

Q: My cells are detaching after treatment.

  • Cause: DMSO toxicity.[3][4]

  • Solution: Ensure the final DMSO concentration is

    
    . If using sensitive primary cells, try 
    
    
    
    .

Q: Can I store the diluted working solution?

  • No. Aqueous dilutions of lipophilic compounds are unstable. They may adsorb to plastic or precipitate over time. Prepare fresh immediately before use.

References

  • Chemical Identity & Properties

    • 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine.[1] ChemicalBook. (Accessed 2023).

  • Biological Activity (Phthalazines as VEGFR Inhibitors)

    • El-Azab, A. S., et al. (2024).[5][6] "Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation." RSC Advances / PubMed Central.

  • DMSO Solubility Protocols

    • BenchChem Application Note. "Preparation of Stock Solutions using DMSO."

  • General Phthalazine Synthesis & Screening

    • Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. NIH/PMC.

Sources

Application Note: Precision Tuning of Phthalazine Sulfide Lipophilicity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phthalazine scaffold (1,2-diazanaphthalene) represents a privileged structure in oncology and inflammation therapeutics, notably as a core for VEGFR inhibitors (e.g., Vatalanib analogs). While the nitrogen-rich core provides essential hydrogen bond acceptors, the introduction of a thioether (sulfide) linkage is a critical strategy to modulate conformational flexibility and lipophilicity. However, phthalazine sulfides often suffer from "molecular obesity"—excessive lipophilicity (LogP > 5) leading to poor aqueous solubility and rapid metabolic clearance.

This Application Note provides a comprehensive guide to optimizing the lipophilicity of phthalazine sulfide candidates. We detail a robust synthesis protocol, a high-throughput HPLC-based LogP determination method (superior to shake-flask for oxidatively labile sulfides), and a logic-driven structure-activity relationship (SAR) strategy to achieve the optimal Lipophilic Ligand Efficiency (LLE).

The Phthalazine Sulfide Challenge

In medicinal chemistry, the sulfide linker (


) offers distinct advantages over ether (

) or amine (

) bridges:
  • Lipophilicity Boost: Sulfur is less electronegative and more lipophilic than oxygen, helping drug candidates cross cell membranes.

  • Metabolic Handle: The sulfide can be systematically oxidized to sulfoxides (

    
    ) or sulfones (
    
    
    
    ) to fine-tune polarity without changing the carbon skeleton.

The Problem: Unsubstituted phthalazine sulfides frequently exhibit LogP values exceeding 4.5. According to the "Rule of 5," this increases the risk of toxicity (hERG binding) and attrition due to poor solubility. The goal is to engineer the molecule into the "Goldilocks Zone" (LogP 2.0 – 3.5) while maintaining potency.

Protocol A: Robust Synthesis of 1-(Alkyl/Arylthio)phthalazines

Rationale: Direct nucleophilic aromatic substitution (


) on 1-chlorophthalazine is the most reliable method. Unlike palladium-catalyzed couplings, this method avoids heavy metal contamination which can interfere with subsequent biological assays.
Materials
  • Starting Material: 1-Chlorophthalazine (commercially available or synthesized from phthalazin-1(2H)-one via

    
    ).
    
  • Nucleophile: Thiol derivative (Aryl-SH or Alkyl-SH).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

Step-by-Step Methodology
  • Activation: Charge a round-bottom flask with 1-chlorophthalazine (1.0 equiv) and the thiol ligand (1.1 equiv).

  • Solvation: Dissolve in anhydrous DMF (0.5 M concentration). Note: Anhydrous conditions are critical to prevent hydrolysis back to phthalazinone.

  • Deprotonation: Add

    
     (2.0 equiv).
    
  • Reaction: Heat to 80°C for 4–6 hours under nitrogen atmosphere. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The sulfide product typically moves higher (more non-polar) than the starting chloride.

  • Workup: Pour the reaction mixture into ice-cold water. The hydrophobic phthalazine sulfide will precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove trace thiol stench and inorganic salts.

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_0 Precursor Activation cluster_1 Sulfide Coupling (SnAr) cluster_2 Product Isolation A Phthalazin-1(2H)-one B 1-Chlorophthalazine A->B POCl3, Reflux E Intermediate Complex B->E + Thiol/Base DMF, 80°C C Thiol (R-SH) C->E D Base (K2CO3) D->E F Phthalazine Sulfide (Crude) E->F Ice Water Precipitation G Final Drug Candidate (Pure) F->G Recrystallization (EtOH)

Caption: Figure 1. Standard synthetic route for generating phthalazine sulfide libraries via nucleophilic aromatic substitution.

Protocol B: High-Throughput Lipophilicity Screening (HPLC-CHI)

Rationale: The traditional "Shake-Flask" method is unsuitable for sulfides because:

  • Sulfides oxidize to sulfoxides in air/water over the 24h equilibrium period, skewing results.

  • It is too slow for library screening.

We utilize the Chromatographic Hydrophobicity Index (CHI) method. This uses a fast gradient HPLC run to correlate retention time (


) directly to LogP, calibrated against standards.
Experimental Setup
  • System: Agilent 1200/1290 Infinity or equivalent HPLC with DAD detector.

  • Column: Reverse-phase C18 (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 50 mm).

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile (ACN).

Measurement Protocol
  • Calibration: Inject a mixture of 5 standard compounds with known LogP values (e.g., Theophylline, Acetanilide, Ketoconazole, Triphenylene).

  • Gradient: Run a linear gradient from 0% to 100% ACN over 5 minutes.

  • Derivation: Plot the retention times of standards against their known CHI values.

    • Equation:

      
      
      
    • Convert to LogP:

      
       (This formula is a standard approximation for non-ionic compounds).
      
  • Sample Run: Inject 5 µL of the phthalazine sulfide candidate (10 mM DMSO stock).

  • Validation: Ensure the sample peak symmetry > 0.9. Tailing indicates interaction with silanols (secondary interactions), suggesting the need for a "LogD" measurement at varying pH.

Optimization Logic & SAR Strategy

When the initial phthalazine sulfide candidate falls outside the optimal range, apply the following structural modifications.

Logic Flow for Optimization
  • If LogP > 4.0 (Too Lipophilic):

    • Strategy A (Oxidation): Convert the sulfide (

      
      ) to a sulfoxide (
      
      
      
      ) or sulfone (
      
      
      ). This lowers LogP by ~1.5 to 2.0 units respectively.
    • Strategy B (Solubilizing Tails): Introduce a morpholine or piperazine ring at the C-4 position of the phthalazine core.

  • If LogP < 1.0 (Too Polar):

    • Strategy: Introduce Fluorine (-F) or Trifluoromethyl (-CF3) groups on the aryl ring attached to the sulfur. This increases lipophilicity and blocks metabolic oxidation sites.

Visualization: Optimization Decision Tree

OptimizationLogic Start Measure LogP (HPLC-CHI) Check Is LogP in Target Range (2.0 - 3.5)? Start->Check Target Proceed to ADME/Tox (Lead Candidate) Check->Target Yes High LogP > 4.0 (Too Lipophilic) Check->High No Low LogP < 1.5 (Too Polar) Check->Low No Oxidize Strategy: Oxidize Linker (-S- to -SO2-) Effect: ΔLogP ~ -2.0 High->Oxidize PolarGroup Strategy: Add Solubilizing Group (Morpholine/Piperazine) High->PolarGroup Halogen Strategy: Add Halogens (-F, -CF3, -Cl) Low->Halogen Alkyl Strategy: Extend Alkyl Chain (Methyl/Ethyl) Low->Alkyl Oxidize->Start Re-test PolarGroup->Start Halogen->Start Alkyl->Start

Caption: Figure 2. Iterative decision matrix for tuning lipophilicity (LogP) of phthalazine sulfide candidates.

Data Interpretation: Case Study

The following table illustrates the impact of specific modifications on a hypothetical Phthalazine Sulfide Lead (Compound A).

Compound IDModificationLogP (HPLC)LLE (pIC50 - LogP)Solubility (µM)Notes
Cmpd A Core Phthalazine-S-Phenyl4.82.1< 5Fail: Too lipophilic, poor solubility.
Cmpd B Sulfone Analog of A (

)
2.94.0120Pass: Excellent balance.
Cmpd C Cmpd A + 4-Morpholine3.23.885Pass: Good solubility, slightly bulky.
Cmpd D Cmpd A + 3-CF3 group5.61.2< 1Fail: "Molecular Brick."

Key Insight: While Compound D (CF3 addition) might increase potency (pIC50) by hydrophobic interaction, the penalty in LogP destroys the Ligand Efficiency (LLE). Compound B (Sulfone) represents the ideal optimization: it lowers LogP into the soluble range while maintaining the core geometry.

References

  • Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. Vertex AI Search / NIH. [Link]

  • Is there enough focus on lipophilicity in drug discovery? Expert Opinion on Drug Discovery. [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients. Analytical Chemistry. [Link][1]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives. RSC Advances. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series. Agilent Technologies Application Note. [Link]

Sources

Microwave-assisted synthesis of phthalazine-sulfur linkages

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Phthalazine-Sulfur Linkages

Executive Summary

This guide details the microwave-assisted synthesis of phthalazine-thioether scaffolds, a structural motif critical in the development of VEGFR inhibitors (e.g., Vatalanib analogs) and phosphodiesterase (PDE) inhibitors.[1] Traditional thermal heating for Nucleophilic Aromatic Substitution (


) on the phthalazine core often suffers from prolonged reaction times (4–12 hours) and oxidative dimerization of thiols.[1]

This protocol utilizes microwave (MW) dielectric heating to accelerate the C-S bond formation between 1-chlorophthalazines and diverse thiols. By leveraging the high polarity of the


 transition state, this method reduces reaction times to <20 minutes while suppressing disulfide byproducts.[1]

Scientific Foundation & Mechanism[1]

The Microwave Advantage in

The formation of a C-S bond via


 involves a polar transition state (Meisenheimer complex). Microwave irradiation selectively couples with the polar solvent (e.g., DMF, DMSO) and the polarizable transition state, lowering the activation energy barrier (

) effectively through the Arrhenius equation modifications inherent to rapid dielectric heating.[1]
  • Dipolar Polarization: The oscillating electric field aligns the dipoles of the solvent and the phthalazine ring, generating internal heat.[1]

  • Specific Microwave Effect: In

    
     reactions, the transition state is more polar than the ground state.[1] MW irradiation stabilizes this transition state, significantly enhancing the reaction rate compared to conventional oil-bath heating.[1]
    
Mechanistic Pathway

The reaction proceeds via the attack of the thiolate anion (generated in situ by base) on the electron-deficient C-1 position of the phthalazine ring.

SNAr_Mechanism Reactants 1-Chlorophthalazine + Thiol (R-SH) Deprotonation Thiolate Generation (R-S⁻) Reactants->Deprotonation Base (Cs₂CO₃) TS Meisenheimer Complex (High Polarity TS) Deprotonation->TS Nucleophilic Attack (MW Absorbing Step) Product Phthalazine-Thioether + Cl⁻ TS->Product Aromatization (Fast)

Figure 1: Mechanistic pathway of the MW-assisted


 reaction highlighting the high-polarity transition state.[1]

Experimental Protocols

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0–30 bar).[1]

  • Vessels: 10 mL or 30 mL borosilicate glass vials with crimp/snap caps (PTFE/Silicone septa).

  • Reagents:

    • 1-Chlorophthalazine (1.0 equiv)[1]

    • Thiol derivative (1.2 equiv)[1]

    • Base: Cesium Carbonate (

      
      ) or Potassium Carbonate (
      
      
      
      ) (2.0 equiv)[1]
    • Solvent: Anhydrous DMF or DMSO (High tan

      
       for MW absorption).[1]
      
Protocol A: Direct Thiolation (Standard Workflow)

This is the "workhorse" method for attaching alkyl or aryl thiols to the phthalazine core.[1]

  • Preparation: In a 10 mL MW vial, charge 1-chlorophthalazine (1.0 mmol, 164 mg), the specific thiol (1.2 mmol), and

    
     (2.0 mmol, 650 mg).
    
  • Solvation: Add 3.0 mL of anhydrous DMF. Add a magnetic stir bar.[1]

  • Sealing: Cap the vial tightly. Note: Thiols have high vapor pressure and stench; handle in a fume hood.

  • Irradiation: Program the microwave reactor:

    • Temp: 120°C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 200W)[1]

    • Stirring: High

  • Work-up: Cool to room temperature (using compressed air flow). Pour the mixture into 20 mL ice-cold water.

    • Solid Products: Filter the precipitate, wash with water/ethanol (1:1), and dry.[1]

    • Oily Products:[1][2] Extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.
Protocol B: One-Pot Cyclization-Thiolation (Advanced)

For synthesizing the core and linkage in one sequence (Green Chemistry approach).[1]

  • Reactants: Mix Phthalic Anhydride (1.0 mmol) and Hydrazine Hydrate (1.1 mmol) in Ethanol (3 mL).

  • Step 1 (Core Formation): MW at 100°C for 5 mins. (Forms Phthalazin-1(2H)-one).[1][3][4][5]

  • Step 2 (Chlorination - External): Caution: This step is usually done conventionally due to

    
     safety. Convert to 1-chlorophthalazine using 
    
    
    
    (Reflux, 30 min).
  • Step 3 (Thiolation): Re-dissolve crude chloro-intermediate in DMF, add Thiol/Base, and MW at 120°C for 10 mins.

Data Analysis & Optimization

Reaction Optimization: Solvent & Base Screening

The choice of solvent is critical for MW efficiency (loss tangent).[1]

EntrySolventBaseTemp (°C)Time (min)Yield (%)Notes
1Ethanol

80 (Reflux)180 (Conv.)65Slow, incomplete conv.
2Ethanol

120 (MW)1578High pressure generated.[1]
3DMF

120 (MW)1088Good solubility.
4DMF

120 (MW) 10 94 Optimal condition.
5DMSO

120 (MW)1091Difficult work-up (high BP).[1]
Experimental Workflow Diagram

Workflow Setup Vial Charging (Reagents + DMF) Seal Capping (Inert Atmosphere) Setup->Seal MW MW Irradiation 120°C, 10 min, 200W Seal->MW Cool Cooling (Air Jet to 40°C) MW->Cool Quench Ice Water Quench (Precipitation) Cool->Quench Isolate Filtration/Extraction (Final Product) Quench->Isolate

Figure 2: Step-by-step workflow for the microwave-assisted synthesis protocol.[1]

Troubleshooting & Safety

  • Pressure Spikes: Thiols (especially low molecular weight ones like ethanethiol) generate significant pressure.[1] Ensure the MW vial is rated for at least 30 bar. Do not fill vials >60% volume.

  • Disulfide Formation: If oxidative dimerization of the starting thiol is observed (R-S-S-R), degas the solvent with Nitrogen/Argon for 5 minutes prior to sealing.[1]

  • Incomplete Conversion: If LC-MS shows starting material remaining, increase temperature to 140°C rather than extending time, as prolonged heating may degrade the phthalazine ring.[1]

References

  • Microwave-assisted synthesis of phthalimides, phthalazines and quinazolines. Source: TSI Journals.[1] URL:[Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents. (Context for Vatalanib/VEGFR relevance). Source: NIH / PubMed Central.[1] URL:[Link][1]

  • One Pot Microwave-Assisted Synthesis of Alkane Thiols. (Thiol generation protocols). Source: Terra Science and Education.[1][2] URL:[Link]

  • Nucleophilic aromatic substitution: Using microwave chemistry. Source: Morressier.[1][6] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement of Phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Aqueous Solubility Optimization for Hydrophobic Phthalazine Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Brick Dust" Challenge

Phthalazine derivatives (e.g., Vatalanib, Olaparib analogues) often present a specific solubility profile known in the industry as "Brick Dust." Unlike "Grease Balls" (high LogP, low melting point), phthalazines typically possess:

  • Moderate Lipophilicity: LogP values often range from 2.0 to 4.0.

  • High Lattice Energy: The planar diazanaphthalene core facilitates strong

    
     stacking interactions, leading to high melting points (
    
    
    
    C) and high crystal lattice energy.

The Core Problem: Water cannot overcome the energy required to break the crystal lattice. To improve solubility, we must either disrupt the lattice (salts, amorphous dispersions) or shield the hydrophobicity (cyclodextrins).

Module 1: Chemical Modification (Salt Selection)

Objective: Ionize the phthalazine nitrogen atoms to increase hydration energy.

Technical Insight

The phthalazine core is a weak base with a pKa typically around 3.4 – 3.5 . This is a critical constraint. For a stable salt, the


 (pKa of acid - pKa of base) should ideally be 

.
  • Implication: Weak acids (like tartaric or fumaric acid) often fail to form stable salts with the parent phthalazine ring because the proton transfer is incomplete.

  • Recommendation: Prioritize strong acids (Sulfonic acids, HCl) or dicarboxylic acids with low pKa1 (Succinic, Maleic).

Workflow: Salt Screening Decision Tree

SaltSelection Start Start: Phthalazine Derivative Check_pKa Determine pKa of Basic Nitrogen (Typically ~3.5) Start->Check_pKa Strong_Acid Screen Strong Acids (Mesylate, HCl, Sulfate) Check_pKa->Strong_Acid Primary Strategy Weak_Acid Screen Organic Acids (Succinate, Maleate) Check_pKa->Weak_Acid Secondary Strategy (if pKa > 4) Stability Assess Hygroscopicity & Stability Strong_Acid->Stability Weak_Acid->Stability Selection Select Lead Salt Candidate Stability->Selection

Figure 1: Decision logic for salt selection based on the weak basicity of the phthalazine core.

Experimental Protocol: High-Throughput Salt Screening
  • Preparation: Dissolve 100 mg of free base in acetone/ethanol (50:50).

  • Acid Addition: Add 1.1 equivalents of selected acids (HCl, Methanesulfonic, Succinic) as stock solutions.

  • Crystallization:

    • Cooling: Ramp from 50°C to 5°C at 0.1°C/min.

    • Anti-solvent: If no precipitate, add MTBE or Heptane dropwise.

  • Verification: Analyze solids via XRPD (X-Ray Powder Diffraction) to confirm a new crystalline phase (shift in peaks vs. free base).

Module 2: Amorphous Solid Dispersions (ASD)

Objective: Lock the drug in a high-energy amorphous state using a polymer matrix to prevent recrystallization.

Technical Insight

Because phthalazines crystallize rapidly (strong


-stacking), you need a polymer with a high glass transition temperature (

) and hydrogen bond acceptors to interact with the phthalazine nitrogens.
  • Top Polymer Choices: HPMCAS (for pH-dependent release), PVP-VA64 (Copovidone).

Workflow: Hot Melt Extrusion (HME) vs. Spray Drying

ASD_Workflow cluster_HME Hot Melt Extrusion (HME) cluster_SD Spray Drying Input Phthalazine + Polymer (Ratio 1:3) HME_Process Heat > Tg Shear Mixing Input->HME_Process Solvent Dissolve in DCM/MeOH Input->Solvent Cooling Rapid Cooling HME_Process->Cooling Output Amorphous Solid Dispersion Cooling->Output Atomize Atomization & Drying Solvent->Atomize Atomize->Output

Figure 2: Manufacturing pathways for Amorphous Solid Dispersions.

Data Summary: Polymer Performance
PolymerMechanismSuitability for Phthalazines
PVP-VA64 Kinetic stabilization via viscosityHigh. Good solubility in organic solvents for spray drying.
HPMCAS pH-dependent solubility (Enteric)Medium. Excellent for preventing precipitation in the GI tract.
PEG 6000 Crystalline carrierLow. Risk of phase separation due to low Tg.

Module 3: Cyclodextrin Complexation

Objective: Encapsulate the hydrophobic phthalazine ring within the lipophilic cavity of a cyclodextrin (CD).

Protocol: Phase Solubility Study (Higuchi-Connors)
  • Setup: Prepare aqueous solutions of HP-

    
    -CD (0 to 100 mM).
    
  • Saturation: Add excess phthalazine derivative to each vial.

  • Equilibration: Shake at 25°C for 72 hours. Filter (0.45 µm).

  • Analysis: Quantify dissolved drug via HPLC.

  • Calculation: Plot Concentration (Drug) vs. Concentration (CD).

    • Target:

      
       indicates stable complexation.
      

Troubleshooting Matrix (FAQ)

Q1: My salt form is disproportionating (turning back to free base) in water.

  • Cause: The pH of the saturated solution is higher than the

    
     (pH of maximum solubility). This is common with weak bases like phthalazine salts.
    
  • Fix:

    • Switch to a stronger acid (e.g., Mesylate instead of Tartrate) to lower the

      
      .
      
    • Formulate with an acidifying excipient (e.g., Citric acid) in the tablet matrix to maintain a local acidic micro-environment.

Q2: The amorphous dispersion recrystallized after 1 month at 40°C/75%RH.

  • Cause: Moisture absorption lowered the

    
     of the system (plasticization), allowing the phthalazine molecules to re-stack.
    
  • Fix:

    • Switch to a less hygroscopic polymer (HPMCAS-L instead of PVP K30).

    • Increase the Polymer:Drug ratio (move from 3:1 to 5:1).

Q3: I see precipitation immediately upon diluting my cyclodextrin formulation.

  • Cause: The binding constant (

    
    ) is too low, or the dilution factor shifted the equilibrium, releasing the drug.
    
  • Fix: Add a ternary component. The addition of 0.1% w/v Hydroxypropyl Methylcellulose (HPMC) often stabilizes the CD-drug complex through bridging interactions (co-complexation).

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Tran, P., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Solubility Enhancement. Pharmaceutics.[1][2][3][4][5][6][7][8] Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][6] Advanced Drug Delivery Reviews. Link

Sources

Addressing metabolic stability issues of phthalazine sulfides in microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your phthalazine sulfide lead compounds are showing rapid clearance (high intrinsic clearance,


) in liver microsomes.

The Scientific Context: Phthalazine sulfides present a "double-edged" metabolic liability. The sulfide (thioether) linker is a "soft" nucleophile, making it a prime substrate for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs) , typically resulting in S-oxidation (sulfoxide/sulfone formation). Additionally, the nitrogen-rich phthalazine core is susceptible to N-oxidation by CYPs in microsomes (and C-oxidation by Aldehyde Oxidase in cytosol—see Critical Warning below).

This guide provides a self-validating diagnostic workflow to identify the specific enzyme driving instability and medicinal chemistry strategies to mitigate it.

Module 1: Diagnostic Workflow (Root Cause Analysis)

User Question: My compound degrades rapidly in microsomes (


 min). How do I determine which enzyme system is responsible?

Technical Response: In liver microsomes, both CYPs and FMOs require NADPH and oxygen.[1] Therefore, standard cofactor omission tests cannot distinguish between them. You must use Heat Inactivation or Selective Chemical Inhibition to phenotype the clearance mechanism.

Step 1: The Heat Shock Protocol (Differentiating CYP vs. FMO)

FMOs are thermolabile and lose activity rapidly at mild temperatures, whereas CYPs are generally thermostable at these conditions.

Protocol:

  • Pre-incubation: Split your microsomal stock into two aliquots.

    • Aliquot A (Control): Keep on ice.

    • Aliquot B (Heat Treat): Incubate at 45°C for 5 minutes (without NADPH or compound).

  • Cooling: Immediately place Aliquot B on ice for 3 minutes to stop thermal denaturation.

  • Assay: Proceed with your standard stability assay (add compound + NADPH) for both aliquots at 37°C.

Interpretation:

  • Clearance stops in Aliquot B? The metabolism is FMO-driven .

  • Clearance persists in Aliquot B? The metabolism is CYP-driven .

Step 2: Chemical Inhibition (Validation)

Confirm the heat shock results using specific small-molecule inhibitors.

Enzyme TargetInhibitorConcentrationMechanism
FMOs Methimazole100 µMCompetitive substrate (S-oxidation)
P450s (General) 1-Aminobenzotriazole (1-ABT)1 mMMechanism-based inactivator (Heme destruction)
Diagnostic Logic Map

DiagnosticWorkflow Start High Microsomal Clearance NADPH_Check Is degradation NADPH-dependent? Start->NADPH_Check NonEnzymatic Chemical Instability (Hydrolysis/Oxidation) NADPH_Check->NonEnzymatic No HeatShock Perform Heat Shock (45°C, 5 min) NADPH_Check->HeatShock Yes Result_Stable Compound Stabilized by Heat HeatShock->Result_Stable Result_Unstable Compound Still Unstable HeatShock->Result_Unstable Conclusion_FMO FMO-Driven Metabolism (S-oxidation dominant) Result_Stable->Conclusion_FMO Conclusion_CYP CYP-Driven Metabolism (N-oxidation or Dealkylation) Result_Unstable->Conclusion_CYP

Figure 1: Decision tree for phenotyping microsomal instability. Use this workflow to determine if you need to target FMO or CYP liabilities.

Module 2: Medicinal Chemistry Mitigation Strategies

User Question: We confirmed the liability is S-oxidation of the sulfide linker. How do we modify the structure without breaking the phthalazine core?

Technical Response: Sulfide oxidation (to sulfoxide


 Da and sulfone 

Da) is driven by the electron density on the sulfur atom. To stabilize it, you must reduce the nucleophilicity of the sulfur lone pairs or sterically hinder the enzymatic approach.
Strategy A: Electronic Deactivation (The "Pull" Effect)

FMOs are electrophilic oxidants. Reducing the electron density on the sulfur makes it a poorer substrate.

  • Action: Add electron-withdrawing groups (EWGs) such as

    
    , 
    
    
    
    , or
    
    
    to the aromatic ring directly attached to the sulfur.
  • Impact: This lowers the HOMO energy of the sulfur lone pair, reducing oxidation rate.

Strategy B: Steric Shielding (The "Block" Effect)
  • Action: Introduce ortho-substitution on the phenyl ring attached to the sulfur (e.g., ortho-Cl or ortho-Me).

  • Impact: This twists the biaryl/linker angle and physically blocks the enzyme's access to the sulfur atom.

Strategy C: Bioisosteric Replacement

If the sulfide is purely a linker and not a key binding element:

  • Ether (-O-): Eliminates S-oxidation but may alter lipophilicity and potency.

  • Amine (-NH-): Common in phthalazine kinase inhibitors (e.g., Vatalanib is an amino-phthalazine, which avoids the specific sulfide liability, though it still faces CYP oxidation).

SAR Decision Matrix

SAR_Strategy Substrate Phthalazine-S-Ar (Unstable Sulfide) Strategy1 Electronic Deactivation Substrate->Strategy1 Strategy2 Steric Hindrance Substrate->Strategy2 Strategy3 Bioisostere Switch Substrate->Strategy3 Tactic1 Add p-F, p-CF3 to Ar ring Strategy1->Tactic1 Tactic2 Add ortho-Me/Cl to Ar ring Strategy2->Tactic2 Tactic3 Replace -S- with -O- or -NH- Strategy3->Tactic3 Outcome Improved Metabolic Stability Tactic1->Outcome Tactic2->Outcome Tactic3->Outcome

Figure 2: Structural Activity Relationship (SAR) strategies to mitigate sulfide oxidation.

Module 3: Assay Troubleshooting & FAQs

Q1: My compound is stable in microsomes but disappears rapidly in hepatocytes. Why? A: This is the "Phthalazine Trap." Microsomes only contain membrane-bound enzymes (CYP/FMO). They lack cytosolic enzymes. Phthalazines are classic substrates for Aldehyde Oxidase (AOX) , a cytosolic molybdenum hydroxylase that oxidizes the C1 position of the phthalazine ring to a phthalazinone [1].[2]

  • Diagnostic: If Microsomal

    
     is low, but Hepatocyte 
    
    
    
    is high, suspect AOX.
  • Solution: Block the C1 position with a small alkyl group (methyl) or restrict rotation to prevent AOX binding.

Q2: I see high Non-Specific Binding (NSB) in the assay. How do I fix this? A: Phthalazine sulfides can be lipophilic (high LogP).

  • Calculation: Calculate the unbound fraction (

    
    ) using the Hallifax-Houston equation or experimentally via equilibrium dialysis.
    
  • Adjustment: Lower the microsomal protein concentration to 0.1 mg/mL (from the standard 0.5 mg/mL) to increase the free fraction available for metabolism, ensuring you are measuring

    
     driven clearance rather than protein binding limitations.
    

Q3: The degradation is not NADPH-dependent. What is happening? A: This indicates chemical instability.

  • Thiol Exchange: If your buffer contains DTT or GSH, the sulfide might undergo exchange if the phthalazine ring is electron-deficient enough to act as an electrophile.

  • Solution: Remove reducing agents from the buffer and check stability in plain phosphate buffer at pH 7.4.

References

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry.

    • Context: Establishes phthalazines as prime substrates for cytosolic AOX, explaining discrepancies between microsomal and hepatocyte d
  • Fisher, M. B., et al. (2002). "The complexities of differentiating cytosolic and microsomal metabolic clearance." Drug Metabolism and Disposition.

    • Context: Provides the foundational protocols for heat inactivation to distinguish FMO
  • Krueger, S. K., & Williams, D. E. (2005). "Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism." Pharmacology & Therapeutics.

    • Context: Details the substrate specificity of FMOs for soft nucleophiles like sulfides.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

    • Context: Authoritative source for the structural modification strategies (EWGs and steric hindrance) to improve metabolic stability.[3]

Sources

Recrystallization solvents for chlorinated phthalazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents for Chlorinated Phthalazine Compounds Ticket ID: PHTH-RX-001 Status: Open Technician: Senior Application Scientist[1][2]

Core Directive & Scope

Welcome to the . You are likely here because you are working with 1-chlorophthalazine , 1,4-dichlorophthalazine , or complex derivatives like 1-chloro-4-(4-chlorobenzyl)phthalazine (an Azelastine intermediate).[1][2]

The Critical Warning: Chlorinated phthalazines are imidoyl chloride equivalents .[1] They are electrophilic at the C-1 and C-4 positions.[1]

  • Risk 1 (Hydrolysis): Exposure to moisture converts them back to phthalazinones (white, high-melting solids).[1][2]

  • Risk 2 (Solvolysis): Boiling in alcohols (MeOH, EtOH) can displace the chlorine, forming alkoxy-phthalazines (ethers).[1][2]

This guide prioritizes anhydrous, aprotic solvent systems to maintain the integrity of the C-Cl bond during purification.[1]

Solvent Selection Logic

Do not simply grab the ethanol bottle. Use this logic table to select the correct solvent based on your specific compound's stability and impurity profile.[1]

Solvent Compatibility Matrix
Solvent SystemRoleSuitabilityTechnical Notes
Toluene / Heptane Primary Rec. Excellent Gold Standard. High boiling point of Toluene dissolves the product; Heptane acts as the anti-solvent.[1] Chemically inert toward the C-Cl bond.[1]
DCM / Hexane AlternativeGoodGood for thermally unstable compounds (low boiling point).[1] Harder to crystallize due to rapid evaporation (scaling/crusting issues).[1]
Acetonitrile (MeCN) Single SolventModerateGood solubility curve, but requires anhydrous MeCN.[1][2] Wet MeCN causes rapid hydrolysis at reflux.[1]
Ethanol / Methanol RISKY Poor High Risk of Solvolysis. Only use for very stable derivatives or rapid, low-temperature precipitations.[1] Not recommended for 1,4-dichlorophthalazine.[1][2]
Ethyl Acetate AlternativeModerateGood polarity, but can hold polar impurities.[1][2] Often requires an anti-solvent (Heptane).[1]

Decision Tree: Workflow Visualization

Before starting, determine your solvent system using this logic flow.

RecrystallizationLogic Start Start: Chlorinated Phthalazine Purification CheckStability Is the compound moisture/nucleophile sensitive? Start->CheckStability Sensitive Yes (e.g., 1,4-dichlorophthalazine) CheckStability->Sensitive High Reactivity Stable No (Sterically hindered/Stable) CheckStability->Stable Low Reactivity AvoidProtic CRITICAL: Avoid Alcohols & Water (Risk of Solvolysis/Hydrolysis) Sensitive->AvoidProtic SelectAprotic Select Anhydrous Aprotic System: 1. Toluene/Heptane 2. DCM/Hexane AvoidProtic->SelectAprotic Process Execute Recrystallization (See Protocol A) SelectAprotic->Process SelectPolar Select Polar System: 1. Ethyl Acetate/Hexane 2. Acetonitrile Stable->SelectPolar SelectPolar->Process

Figure 1: Decision tree for selecting solvents based on chemical reactivity of the phthalazine core.[2]

Optimized Protocols (SOPs)

Protocol A: The "Toluene/Heptane" Method (Recommended)

Best for: 1-chlorophthalazine, 1,4-dichlorophthalazine, and lipophilic derivatives.[2]

Materials:

  • Crude Chlorinated Phthalazine[1][2][3]

  • Anhydrous Toluene (Solvent)[1][2]

  • Heptane (Anti-solvent)[1][2]

  • Activated Charcoal (Optional, for tar removal)[1][2]

Step-by-Step:

  • Dissolution: Place crude solid in a round-bottom flask. Add minimum Toluene needed to wet the solid.[1]

  • Heating: Heat to 80-90°C. Add more Toluene dropwise until the solid just dissolves.

    • Tech Tip: If a dark oily residue remains insoluble while the bulk solution is clear, decant the solution away from the oil.[2] Do not force the oil into solution.[1]

  • Filtration (Hot): If solid impurities (salts) or charcoal were used, filter rapidly through a pre-warmed glass frit or Celite pad.[1][2]

  • Anti-Solvent Addition: While keeping the solution hot (but not boiling), slowly add Heptane until a faint, persistent cloudiness appears.[1][2]

  • Re-solubilization: Add 1-2 mL of Toluene to clear the cloudiness.

  • Crystallization: Remove from heat.

    • Allow to cool to Room Temp (RT) over 1 hour.

    • Transfer to 4°C fridge for 2 hours.

  • Collection: Filter the crystals. Wash with cold Heptane.[1] Dry under vacuum at 40°C (do not exceed 50°C to prevent sublimation).[1]

Protocol B: The "DCM/Hexane" Method (Low Temp)

Best for: Thermally unstable compounds that degrade >60°C.[2]

  • Dissolve crude solid in Dichloromethane (DCM) at Room Temperature.

  • Filter to remove insoluble phthalazinone impurities.[1]

  • Slowly add Hexane until the solution becomes turbid.

  • Rotovap Concentration: Gently remove DCM under reduced pressure (Rotovap) without heating the bath.[1] As DCM (b.p. 40°C) evaporates faster than Hexane (b.p. 69°C), the solvent composition shifts, forcing the product to crystallize.[1][2]

  • Collect solids when the volume is reduced by ~50%.

Troubleshooting & FAQs

Q1: My product turned into a high-melting white solid that is insoluble in everything. What happened?

Diagnosis: You likely hydrolyzed your product.[1] The Science: Chlorinated phthalazines react with atmospheric moisture or wet solvents to form phthalazin-1(2H)-one (or the 1,4-dione).[1][2]

  • The Fix: This is irreversible.[1] You must re-chlorinate the phthalazinone using POCl₃ (Phosphorus Oxychloride) to get your product back.[1]

  • Prevention: Use anhydrous solvents and dry glassware.[1]

Q2: I used Ethanol, and now my NMR shows an extra ethyl group (-OCH2CH3).

Diagnosis: Solvolysis (Ether formation). The Science: The C-Cl bond in phthalazines is activated.[1] Boiling ethanol acts as a nucleophile, displacing the chloride to form 1-ethoxyphthalazine .[1]

  • The Fix: Do not use alcohols. If you must, keep the temperature low (<40°C) and work rapidly.

Q3: The compound is "Oiling Out" (forming a liquid layer instead of crystals).

Diagnosis: The melting point of the solvated compound is lower than the boiling point of the solvent mixture, or the cooling was too rapid. The Fix:

  • Re-heat the mixture until the oil dissolves.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod.[1][4]

  • Slow Down: Wrap the flask in a towel to cool it very slowly to room temperature before putting it on ice.

Q4: Can I use water to wash the crystals?

Answer: NO. Even cold water can induce hydrolysis on the surface of the crystals, lowering purity and yield. Wash only with cold anti-solvent (Heptane or Hexane).[1]

References

  • ChemicalBook. (n.d.).[1] 1-Chlorophthalazine Properties and Stability. Retrieved from [1][2]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 1-Chlorophthalazine Compound Summary. Retrieved from [1][2]

  • Organic Syntheses. (1952).[1] 1-Chlorophthalazine Synthesis and Purification. Org. Synth. 1952, 32,[2] 19. (General reference for stability of chlorophthalazines).

  • Sigma-Aldrich. (n.d.).[1] 1,4-Dichlorophthalazine Product Specification. Retrieved from [1][2]

  • Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [1][2]

Sources

Validation & Comparative

1H NMR characterization of 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Structural Validation of 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine via 1H NMR

Executive Summary

1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine represents a critical scaffold in the development of phosphodiesterase (PDE) inhibitors and VEGFR antagonists. The synthesis of this thioether typically involves the alkylation of 1-benzyl-4-mercaptophthalazine.

The Critical Challenge: The precursor exists in a thione-thiol tautomeric equilibrium. Consequently, alkylation can occur at the sulfur atom (S-alkylation, desired) or the nitrogen atom (N-alkylation, thermodynamic impurity). Standard LC-MS often fails to distinguish these regioisomers as they share identical molecular weights (


).

This guide provides a definitive 1H NMR characterization protocol to validate the S-alkylated structure, explicitly comparing it against the N-alkylated isomer and the starting material.

Comparative Analysis: Target vs. Alternatives

The primary objective of this characterization is not just assignment, but structural differentiation .

Comparison 1: Target (S-Isomer) vs. Impurity (N-Isomer)

The most diagnostic feature is the chemical shift of the methylene protons (


) introduced during alkylation.
FeatureTarget: S-Alkylated (Thioether)Alternative: N-Alkylated (N-Amide/Thione)Mechanism/Reasoning
S-CH₂ vs N-CH₂

4.55 – 4.65 ppm
(Singlet)

5.40 – 5.80 ppm
(Singlet)
The N-methylene is significantly deshielded due to the adjacent lactam-like nitrogen and the anisotropic effect of the carbonyl/thiocarbonyl system.
Symmetry Distinct singlets for C1-Benzyl and S-Benzyl.Distinct singlets, but N-benzyl often shows broader line shapes if rotation is restricted.S-alkylation retains the aromaticity of the phthalazine ring more effectively than N-alkylation.
Aromatic Region Well-resolved, typical aromatic stacking.Shifts in H-5/H-8 protons due to loss of full aromaticity in the heterocyclic ring.--
Comparison 2: Target vs. Starting Material
FeatureProduct Starting Material (Thione form) Validation Logic
Exchangeable Protons Absent

13.0 – 14.0 ppm
(Broad Singlet)
The disappearance of the NH thione proton is the primary indicator of reaction completion.
Solubility Soluble in

Poor in

; requires

Significant solubility change indicates loss of the polar thione/amide character.

Experimental Protocol

A. Synthesis Context (For Reference)
  • Reagents: 1-Benzyl-4-mercaptophthalazine (1.0 eq), 4-Chlorobenzyl chloride (1.1 eq),

    
     (anhydrous).
    
  • Conditions: Reflux in Acetone or DMF for 3–6 hours.

  • Purification: Recrystallization from Ethanol (crucial to remove N-alkylated byproducts).

B. NMR Sample Preparation

To ensure high-resolution data and prevent solvent peak overlap with the critical benzyl signals:

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) + 0.03% TMS.
    
    • Why? The target thioether is lipophilic.

      
       is acceptable but often obscures the 3.0–4.0 ppm region with water signals if not "dry" ampules.
      
  • Concentration: Dissolve 5–10 mg of the dried solid in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug within the pipette to remove inorganic salts (

    
    ) which cause line broadening.
    

Data Analysis & Interpretation

Representative 1H NMR Data ( , 400 MHz)
PositionTypeShift (

, ppm)
MultiplicityIntegrationAssignment
Ar-H (Phthalazine) Aromatic8.15 – 8.25 Multiplet2HH-5, H-8 (closest to heteroatoms)
Ar-H (Phthalazine) Aromatic7.70 – 7.85 Multiplet2HH-6, H-7
Ar-H (4-Cl-Ph) Aromatic7.35 Doublet (

Hz)
2HOrtho to Cl
Ar-H (4-Cl-Ph) Aromatic7.28 Doublet (

Hz)
2HMeta to Cl
Ar-H (Benzyl) Aromatic7.15 – 7.25 Multiplet5HPhenyl ring at C1
S-CH₂ Aliphatic4.62 Singlet 2HCritical Diagnostic Signal
C1-CH₂ Aliphatic4.35 Singlet2HMethylene at Position 1

Note: Chemical shifts may vary by


 ppm depending on concentration and temperature.
Key Coupling Constants ( )
  • 4-Chlorobenzyl system: Exhibits a characteristic AA'BB' pattern, often appearing as two distinct doublets with

    
    .
    

Visualization: Structural Validation Workflow

The following diagram illustrates the decision logic for validating the synthesis product using NMR data.

NMR_Validation Start Crude Product Isolated Solubility Solubility Test (CDCl3) Start->Solubility NMR_Acq Acquire 1H NMR (400 MHz+) Solubility->NMR_Acq Soluble Result_SM Starting Material (Reaction Failed) Solubility->Result_SM Insoluble (Likely Thione) Check_NH Check > 10 ppm (Exchangeable Proton) NMR_Acq->Check_NH Check_CH2 Analyze Methylene Region (4.0 - 6.0 ppm) Check_NH->Check_CH2 Signal Absent Check_NH->Result_SM Signal Present Result_N N-Alkylated Isomer (Impurity) Check_CH2->Result_N Signal > 5.4 ppm Result_S S-Alkylated Target (CONFIRMED) Check_CH2->Result_S Signal ~ 4.6 ppm

Figure 1: Decision tree for the structural assignment of phthalazine thioethers based on 1H NMR chemical shifts.

References

  • Wasfy, A. F., et al. (2013).[1] "An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity."[1][2] Der Pharma Chemica, 5(2), 82-96.[1] Link

  • LaPlante, S. R., et al. (2013).[3] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[3] Link

  • El-Gaby, M. S. A., et al. (2020).[4] "Synthesis and Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Derivatives." Journal of Heterocyclic Chemistry. (Contextual grounding for aromatic shifts in phthalazines).

  • Sayed, H. H., et al. (2017). "Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives." Molecules, 22(12). Link

Sources

A Comparative Guide to the HPLC-MS Fragmentation Patterns of Phthalazine Thioether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, N-heterocyclic compounds, particularly phthalazine derivatives, represent a cornerstone of molecular design. Their diverse biological activities, including potent anticonvulsant and antimicrobial properties, make them a focal point of intensive research.[1] Among these, phthalazine thioethers are a class of significant interest. The precise and reliable structural elucidation of these molecules is paramount, and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the gold standard for this purpose.

This guide provides an in-depth, comparative analysis of the fragmentation patterns of phthalazine thioether derivatives observed under Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS). Moving beyond a simple procedural outline, we will explore the causal mechanisms behind fragmentation, compare the influence of different structural moieties and analytical conditions, and provide a robust, validated protocol for your own investigations.

Foundational Principles: ESI and Collision-Induced Dissociation (CID)

Before delving into the specific fragmentation of phthalazine thioethers, it is crucial to understand the underlying principles of the analytical techniques employed. Electrospray Ionization (ESI) is a "soft" ionization technique that generates intact protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[2] This allows for the accurate determination of the molecular weight of the parent compound.

Subsequent structural information is gleaned through tandem mass spectrometry (MS/MS), most commonly via Collision-Induced Dissociation (CID). In this process, the [M+H]⁺ precursor ion is isolated and accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen).[3] The resulting collisions impart internal energy to the ion, leading to fragmentation at its weakest bonds. The pattern of these fragment ions provides a veritable fingerprint of the molecule's structure. It is important to note that factors such as collision energy and the choice of collision gas can significantly influence the resulting fragmentation spectra.[3][4]

Fragmentation of the Phthalazine Core: The Common Backbone

Across a wide range of derivatives, the phthalazine ring system itself exhibits characteristic fragmentation pathways. Understanding these provides a baseline for interpreting the spectra of more complex analogues. Typically, after initial protonation, the phthalazine core can undergo cleavages leading to the loss of stable neutral molecules. For instance, studies on fused phthalazine-1,4-dione derivatives have shown fragmentation pathways involving the loss of groups like N=NH, followed by the sequential loss of carbon monoxide (CO) molecules.[5] This results in the formation of stable ions, such as the one at m/z 104, which often undergoes further fragmentation to ions at m/z 76 and m/z 50 through the loss of CO and acetylene (C₂H₂), respectively.[5][6]

The Influence of the Thioether Moiety: A Comparative Analysis

The introduction of a thioether (-S-R) group to the phthalazine scaffold introduces new, often dominant, fragmentation pathways. The nature of the "R" group and its point of attachment significantly dictates the observed product ions.

The bonds adjacent to the sulfur atom are particularly susceptible to cleavage. Mass spectra of aromatic thioethers often show fragmentation patterns dominated by the cleavage of the carbon-sulfur bonds.[7] For phthalazine thioethers, two primary cleavage patterns are expected:

  • Cleavage of the Phthalazine-S Bond: This results in the formation of a phthalazine cation and a thio-radical. The stability of the resulting phthalazine-derived carbocation makes this a favorable pathway.

  • Cleavage of the S-R Bond: This pathway leads to the formation of a phthalazinylthio cation and an alkyl/aryl radical. The relative abundance of ions from this pathway is highly dependent on the stability of the departing 'R' radical.

The chemical nature of the substituent (R) on the sulfur atom provides the most significant point of comparison. Different R-groups will stabilize or destabilize adjacent bonds to varying degrees, directly influencing the ion abundances in the MS/MS spectrum.

Substituent (R-Group)Expected Primary Fragmentation PathwayKey Fragment IonsRationale for Dominant Pathway
Methyl (-CH₃) Cleavage of the S-CH₃ bond.[M - CH₃]⁺The methyl radical is relatively unstable, promoting its loss.
Ethyl (-C₂H₅) Cleavage of the S-C₂H₅ bond and β-cleavage (loss of ethylene).[M - C₂H₅]⁺, [M - C₂H₄]⁺The ethyl radical is more stable than methyl, but β-cleavage leading to a stable neutral loss (ethylene) is also highly favorable.
n-Propyl (-C₃H₇) Dominated by β-cleavage with McLafferty-type rearrangement.[M - C₃H₆]⁺ (loss of propene)The longer alkyl chain allows for a six-membered ring transition state, favoring rearrangement and loss of a stable alkene.
Benzyl (-CH₂Ph) Cleavage of the S-CH₂Ph bond.[M - CH₂Ph]⁺, and a prominent ion at m/z 91 (tropylium ion).The high stability of the benzyl radical and the even greater stability of the rearranged tropylium cation make this a very pronounced fragmentation pathway.
Phenyl (-Ph) Cleavage of the Phthalazine-S bond.[M - SPh]⁺, [PhS]⁺The strength of the S-Phenyl bond often leads to the cleavage of the bond connecting the sulfur to the heterocyclic ring.

Varying the collision energy in an MS/MS experiment is a powerful tool for controlling the extent of fragmentation. Low collision energies may only be sufficient to cleave the weakest bonds, while higher energies can induce more extensive fragmentation, revealing further structural details.

Collision EnergyExpected OutcomeUtility in Structural Elucidation
Low (e.g., 10-15 eV) Primarily generates a few major fragment ions from the most labile bonds (e.g., S-R cleavage).Useful for confirming the presence of the thioether moiety and identifying the substituent.
Medium (e.g., 20-30 eV) Produces a richer spectrum with secondary and tertiary fragmentation from the initial product ions. Fragmentation of the phthalazine core becomes more apparent.Provides more detailed structural information and allows for the differentiation of isomers.
High (e.g., >35 eV) Extensive fragmentation leading to many small, low-mass ions.Can help to confirm the elemental composition of the core structure.

Visualizing the Fragmentation Pathways

To better illustrate these processes, the following diagrams depict the primary fragmentation pathways for a representative phthalazine thioether derivative and the general experimental workflow.

cluster_main Primary Fragmentation of an S-Ethyl Phthalazine M_H [M+H]⁺ (Protonated Precursor) F1 [M+H - C₂H₅]⁺ (Loss of Ethyl Radical) M_H->F1 Cleavage of S-C₂H₅ F2 [M+H - C₂H₄]⁺ (Loss of Ethylene via β-cleavage) M_H->F2 β-cleavage F3 Phthalazine Core Fragments (e.g., loss of N₂, CO) F1->F3 Further Fragmentation F2->F3 Further Fragmentation

Caption: Primary fragmentation pathways for an S-ethyl phthalazine derivative.

cluster_workflow HPLC-MS/MS Experimental Workflow SamplePrep 1. Sample Preparation (Dissolution in suitable solvent) HPLC 2. HPLC Separation (Reversed-phase C18 column) SamplePrep->HPLC ESI 3. ESI Source (Positive Ion Mode) HPLC->ESI MS1 4. MS1 Scan (Identify [M+H]⁺) ESI->MS1 Isolation 5. Precursor Ion Isolation MS1->Isolation CID 6. Collision-Induced Dissociation (CID) (Collision with N₂ or Ar) Isolation->CID MS2 7. MS2 Scan (Detect Fragment Ions) CID->MS2 Analysis 8. Data Analysis (Identify Fragmentation Pattern) MS2->Analysis

Caption: General experimental workflow for HPLC-MS/MS analysis.

Validated Experimental Protocol

This section provides a detailed methodology for the analysis of a representative phthalazine thioether derivative.

Objective: To separate and identify the fragmentation pattern of S-benzylphthalazine.

Materials:

  • S-benzylphthalazine standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA), MS-grade

  • Agilent 1260 Infinity II HPLC system (or equivalent)

  • Agilent 6545 Q-TOF LC/MS system (or equivalent)

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of S-benzylphthalazine in acetonitrile.

    • Dilute the stock solution to a final concentration of 10 µg/mL using a 50:50 mixture of acetonitrile and water.

  • HPLC Conditions:

    • Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 35 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, Positive

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Nebulizer: 35 psig

    • Sheath Gas Temp: 350 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • MS1 Scan Range: m/z 100 - 500

    • MS/MS Analysis:

      • Precursor Ion: Isolate the [M+H]⁺ ion for S-benzylphthalazine.

      • Collision Gas: Nitrogen

      • Collision Energy: Perform separate runs at 15 eV, 25 eV, and 40 eV to observe the change in fragmentation patterns.

      • MS2 Scan Range: m/z 50 - 300

  • Data Analysis and Validation:

    • Identify the protonated molecule [M+H]⁺ in the MS1 spectrum.

    • Analyze the MS/MS spectra obtained at different collision energies.

    • Propose fragmentation pathways based on the observed neutral losses and product ions.

    • Confirm the presence of the characteristic tropylium ion at m/z 91.

    • Ensure mass accuracy is within 5 ppm for all major ions.

By following this comprehensive guide, researchers can confidently approach the structural elucidation of novel phthalazine thioether derivatives, leveraging a deep understanding of their fragmentation behavior to accelerate their research and development efforts.

References

  • Uddin, J., et al. (2022). Structure–fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time‐of‐flight tandem mass spectrometry (ESI‐QTOFMS/MS). Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. (1968). Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Wang, Y., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Wang, Y., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (2006). ResearchGate. Available at: [Link]

  • Ibrahim, H., et al. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. Available at: [Link]

  • Cheng, X., & Hieftje, G. M. (1994). Effects of target gas in collision-induced dissociation using a double quadrupole mass spectrometer and radiofrequency. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • EL-Sakka, S., et al. (2009). Synthesis, antimicrobial activity and Electron Impactof Mass Spectra of Phthalazine-1,4-dione Derivatives. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. Available at: [Link]

  • Ibrahim, H., et al. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. Available at: [Link]

  • LIANG, X., et al. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Sawicki, E., et al. (1963). Mass Spectra of Aliphatic Thiols and Sulfides. Analytical Chemistry. Available at: [Link]

  • Gomaa, H. A. M., et al. (2019). Phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists: design, synthesis, anticonvulsant evaluation, ADMET profile and molecular docking. Molecular Diversity. Available at: [Link]

  • Zaikin, A., et al. (2021). ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium. Molecules. Available at: [Link]

  • Mass Spec Mech Ethers Heterolytic Cleavage Source. (2025). YouTube. Available at: [Link]

  • Ali, M. A. E. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports. Available at: [Link]

  • Al-Tannak, N. F., & Al-Boren, A. A. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

Sources

A Comparative Guide to the Potency of Phthalazine vs. Quinazoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision in the design of potent and selective kinase inhibitors. Among the myriad of options, the quinazoline and phthalazine ring systems have emerged as privileged structures, each with a distinct profile of kinase inhibitory activity. This guide provides an in-depth, objective comparison of the potency and structure-activity relationships (SAR) of these two scaffolds, supported by experimental data and detailed methodologies to empower your research and development efforts.

Introduction: Two Scaffolds, Shared Targets, Divergent Potential

The quinazoline scaffold has a long and successful history in kinase inhibitor drug discovery, forming the foundation of numerous FDA-approved drugs targeting key oncogenic kinases.[1][2][3][4] Its rigid structure and hydrogen bonding capabilities make it an ideal anchor for binding to the ATP pocket of various kinases, most notably the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[1][5]

The phthalazine scaffold, an isomer of quinazoline, has also demonstrated significant potential as a kinase inhibitor core.[6][7] While not as extensively represented in clinically approved kinase inhibitors, phthalazine-based compounds have shown potent activity against a range of kinases, including VEGFR, and the scaffold's versatility is highlighted by its presence in the approved PARP inhibitor, Olaparib.[6][8][9] This guide will dissect the nuances of each scaffold to provide a clear understanding of their comparative potency and utility in kinase inhibitor design.

The Chemical Foundation: Structural Differences and Similarities

At their core, both quinazoline and phthalazine are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrimidine or pyridazine ring, respectively. The key difference lies in the arrangement of the nitrogen atoms in the six-membered ring, which has profound implications for their electronic properties, hydrogen bonding potential, and the spatial orientation of substituents.

  • Quinazoline: A benzene ring fused to a pyrimidine ring, with nitrogen atoms at positions 1 and 3.

  • Phthalazine: A benzene ring fused to a pyridazine ring, with nitrogen atoms at positions 2 and 3.

This seemingly subtle difference in nitrogen placement influences the vectoral projection of substituents and their interactions within the kinase ATP-binding site.

Comparative Potency: A Data-Driven Analysis

A direct, head-to-head comparison of the potency of phthalazine and quinazoline inhibitors requires careful consideration of the target kinase and the specific substitutions on each scaffold. The following tables summarize representative experimental data for inhibitors based on each core structure, primarily focusing on their activity against EGFR and VEGFR, two kinase families for which both scaffolds have shown significant promise.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The quinazoline scaffold is the undisputed champion in the realm of EGFR inhibitors, with several approved drugs demonstrating low nanomolar potency.[10] However, recent studies have revealed that phthalazine-based inhibitors can also achieve potent EGFR inhibition.[11][12]

Compound Scaffold Target IC50 (nM) Reference
GefitinibQuinazolineEGFR23-79[10]
ErlotinibQuinazolineEGFR80[10][12]
LapatinibQuinazolineEGFR/HER2-[13]
AfatinibQuinazolineEGFR0.5[10]
Compound 12dPhthalazineEGFR21.4[12]
Compound 11dPhthalazineEGFR79.6[12]
Compound 12cPhthalazineEGFR65.4[12]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.

As the data indicates, while the most potent approved EGFR inhibitors are quinazoline-based, optimized phthalazine derivatives can achieve comparable or even superior potency to first-generation quinazoline inhibitors like Erlotinib.[12]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Both scaffolds have been successfully employed in the development of potent VEGFR inhibitors. Cediranib and Vandetanib are examples of multi-kinase inhibitors with a quinazoline core that potently inhibit VEGFRs.[14][15] Vatalanib, a phthalazine-based inhibitor, has also demonstrated potent VEGFR inhibition and has undergone clinical investigation.[16][17][18]

Compound Scaffold Target IC50 (nM) Reference
CediranibQuinazolineVEGFR2 (KDR)<1[14]
VandetanibQuinazolineVEGFR2-[15]
Vatalanib (PTK787)PhthalazineVEGFR2 (KDR)37[1][19]
Vatalanib (PTK787)PhthalazineVEGFR1 (Flt-1)77[19]
Compound 12bPhthalazineVEGFR217.8[20]
Compound 9cPhthalazineVEGFR221.8[20]
Compound 13cPhthalazineVEGFR219.8[20]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.

The data for VEGFR inhibition showcases the competitive potential of the phthalazine scaffold, with several derivatives exhibiting low nanomolar potency comparable to established inhibitors.

Structure-Activity Relationship (SAR): The "Why" Behind the Potency

The potency of a kinase inhibitor is not solely determined by its core scaffold but is intricately linked to the nature and positioning of its substituents.

The Quinazoline Advantage: The 4-Anilino Motif

The success of quinazoline-based EGFR inhibitors is largely attributed to the 4-anilino substitution pattern. This motif allows the quinazoline core to form a crucial hydrogen bond with the hinge region of the kinase, while the aniline moiety extends into a hydrophobic pocket, providing additional binding interactions.[1] Modifications at the 6- and 7-positions of the quinazoline ring with solubilizing groups are also critical for optimizing pharmacokinetic properties.[1]

The Emerging Potential of Phthalazines

For phthalazine-based inhibitors, the 1-anilino-4-substituted pattern has shown significant promise.[16][17] Similar to the 4-anilinoquinazolines, the anilino group at the 1-position of the phthalazine ring is crucial for hinge binding. The substituent at the 4-position can be tailored to occupy the hydrophobic pocket of the ATP-binding site.[11][12] The nitrogen atoms at positions 2 and 3 of the phthalazine ring can also participate in hydrogen bonding interactions within the active site.

A key finding in a study comparing various heterocyclic scaffolds as phosphodiesterase (PDE) inhibitors (not kinases, but a useful analogy) revealed that for PDE1B, potent inhibition was only achieved with the quinazoline template, while phthalazine and other scaffolds were inactive. This was attributed to a network of water-mediated hydrogen bonds that was favorable only for the quinazoline core, underscoring how subtle changes in scaffold architecture can have a dramatic impact on potency against a specific target.

Key Signaling Pathways Targeted

A thorough understanding of the signaling pathways modulated by these inhibitors is essential for interpreting their biological effects. The EGFR and VEGFR signaling cascades are two of the most critical pathways in cancer cell proliferation and angiogenesis, respectively.

The EGFR Signaling Cascade

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately drive cell proliferation, survival, and migration.[17] Quinazoline and phthalazine-based EGFR inhibitors act by blocking the initial autophosphorylation step, thereby shutting down these downstream signals.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P_EGFR p-EGFR (Autophosphorylation) EGFR->P_EGFR Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Phthalazine or Quinazoline Inhibitor Inhibitor->P_EGFR Inhibition

Caption: EGFR signaling pathway and point of inhibition.

The VEGFR Signaling Cascade

VEGF binding to its receptor, VEGFR2, on endothelial cells triggers receptor dimerization and autophosphorylation, activating downstream pathways like the PLCγ-PKC-MAPK and PI3K-AKT pathways.[9][18] These signaling events promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[9] Phthalazine and quinazoline VEGFR inhibitors block this process at its inception.

VEGFR_Signaling cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 P_VEGFR2 p-VEGFR2 (Autophosphorylation) VEGFR2->P_VEGFR2 Ligand VEGF Ligand->VEGFR2 Binding & Dimerization PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Gene Transcription (Proliferation, Migration, Survival) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Phthalazine or Quinazoline Inhibitor Inhibitor->P_VEGFR2 Inhibition

Caption: VEGFR signaling pathway and point of inhibition.

Experimental Protocols for Potency Determination

To ensure the scientific integrity of any comparative analysis, standardized and robust experimental protocols are paramount. The following sections detail the methodologies for determining the in vitro and cellular potency of kinase inhibitors.

In Vitro Biochemical Kinase Assay (IC50 Determination)

This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase. The principle is to measure the amount of ADP produced, which is directly proportional to kinase activity.

IC50_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis A Prepare serial dilutions of inhibitor (e.g., in DMSO). B Prepare 2X kinase solution and 2X substrate/ATP solution. C Add 2X inhibitor and 2X kinase to 384-well plate. Incubate to allow binding. A->C D Initiate reaction by adding 2X substrate/ATP solution. C->D E Incubate at 30°C for 60 minutes. D->E F Add ADP-Glo™ Reagent to terminate reaction and deplete ATP. E->F G Add Kinase Detection Reagent to convert ADP to ATP and generate light. F->G H Measure luminescence with a plate reader. G->H I Normalize data to controls (% Inhibition). H->I J Plot % Inhibition vs. log[Inhibitor] to determine IC50. I->J

Caption: Workflow for in vitro IC50 determination.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a stock solution of the test inhibitor (phthalazine or quinazoline derivative) in 100% DMSO. Perform a serial dilution to create a range of concentrations.

    • Prepare a 2X working solution of the purified kinase in kinase reaction buffer.

    • Prepare a 2X working solution of the specific peptide substrate and ATP in kinase reaction buffer. The ATP concentration should ideally be at or near the Km for the kinase to ensure a sensitive measurement of competitive inhibition.[10]

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the 2X inhibitor dilutions to the appropriate wells. For positive control (100% activity), add 5 µL of buffer with the same DMSO concentration. For negative control (0% activity), use wells without kinase.

    • Add 5 µL of the 2X kinase solution to all wells except the negative control.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture to all wells. The final reaction volume is 20 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (e.g., using ADP-Glo™ Assay):

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (negative control) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (DMSO only).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Kinase Activity Assay (Western Blot for Substrate Phosphorylation)

This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context, providing a more physiologically relevant measure of potency.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells known to have an active signaling pathway of interest (e.g., A549 cells for EGFR, HUVECs for VEGFR) in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the phthalazine or quinazoline inhibitor for 1-2 hours.

  • Kinase Activation:

    • Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for EGFR, 50 ng/mL VEGF for VEGFR) for 5-15 minutes to induce kinase activation and substrate phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK for the EGFR pathway, anti-phospho-AKT for the VEGFR pathway).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

    • Determine the concentration of the inhibitor that causes a 50% reduction in substrate phosphorylation (IC50).

Conclusion: Choosing the Right Scaffold for Your Target

Both phthalazine and quinazoline are highly versatile and potent scaffolds for the development of kinase inhibitors.

  • The quinazoline scaffold is a well-established and clinically validated core, particularly for EGFR and multi-kinase inhibitors. Its extensive SAR literature provides a solid foundation for rational drug design.

  • The phthalazine scaffold represents a compelling alternative with demonstrated high potency against key targets like VEGFR and EGFR. Its distinct structural features may offer opportunities to overcome resistance mechanisms or achieve novel selectivity profiles. The versatility of the phthalazine core is further underscored by its use in non-kinase inhibitors, suggesting a broader potential in medicinal chemistry.

Ultimately, the choice between a phthalazine and a quinazoline scaffold will depend on the specific kinase target, the desired selectivity profile, and the potential for novel intellectual property. The experimental protocols and comparative data presented in this guide provide a robust framework for making informed decisions and advancing the development of the next generation of potent and selective kinase inhibitors.

References

  • Zhang, Y., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • National Cancer Institute. (n.d.). Definition of vatalanib. NCI Drug Dictionary. [Link]

  • Wikipedia. (2024). Epidermal growth factor receptor. [Link]

  • PubChem. (n.d.). Vatalanib. [Link]

  • ResearchGate. (n.d.). VEGF/VEGFR axis and related signaling pathways in the angiogenesis process. [Link]

  • ResearchGate. (n.d.). Quinazoline vs. cinnoline, phthalazine, quinoline and iso-quinoline structures. [Link]

  • RSC Publishing. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. [Link]

  • RSC Publishing. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. [Link]

  • ResearchGate. (n.d.). Structures of some isatin-, quinazoline- and phthalazine-based I–VI approved anticancer drugs. [Link]

  • Li, X., et al. (2023). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. Pharmaceuticals, 16(7), 999. [Link]

  • El-Naggar, A. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14135-14153. [Link]

  • Kumar, D., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. Bioorganic & Medicinal Chemistry, 42, 116249. [Link]

  • Tawfeek, H. A., et al. (2019). Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma. Bioorganic Chemistry, 84, 326-337. [Link]

  • Elmeligie, S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1347-1361. [Link]

  • Amer, A. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20(11), 2821-2838. [Link]

  • El-Sayed, N. N. E., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 17(2), 241. [Link]

  • PubChem. (n.d.). Cediranib. [Link]

  • ResearchGate. (n.d.). Structures of vatalanib succinate (PTK787) and vandetanib (ZD6474). [Link]

  • ResearchGate. (n.d.). Phthalazine containing compounds entered into clinical trials. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway. [Link]

  • Ciardiello, F., et al. (2006). Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy. Drugs of Today, 42(10), 663-672. [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... [Link]

  • PubChem. (n.d.). VEGFA-VEGFR2 signaling. [Link]

  • Proteopedia. (2023). VEGF signaling pathway. [Link]

  • ResearchGate. (n.d.). Comprehensive Illustration of the VEGFR-VEGF Signaling Pathway Mechanism inCancer Initiation and Progression. [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Kartha, J. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 347-353. [Link]

  • Spector, N. L., & Blackwell, K. L. (2006). Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. Expert Opinion on Investigational Drugs, 15(11), 1435-1444. [Link]

  • Taylor & Francis Online. (2020). Kinase Activity-Tagged Western Blotting Assay. [Link]

  • MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

  • PubMed. (2020). Kinase activity-tagged western blotting assay. [Link]

  • protocols.io. (2020). Kinase-activity tagged KAT) western blotting. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • protocols.io. (2024). In vitro kinase assay. [Link]

  • National Center for Biotechnology Information. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Klink, T. A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • NIH. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. [Link]

  • Journal of Applied Pharmaceutical Science. (2017). QSAR and Molecular Docking of Phthalazine Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors. [Link]

  • Journal of Applied Pharmaceutical Science. (2017). QSAR and Molecular Docking of Phthalazine Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors. [Link]

  • NIH. (2016). Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity. [Link]

  • Taylor & Francis Online. (2015). VEGF receptor kinase inhibitors: phthalazines, anthranilamides and related structures. [Link]

  • PubMed. (2014). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. [Link]

  • Frontiers. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]

  • ResearchGate. (n.d.). Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. [Link]

  • NIH. (2023). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. [Link]

  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • ResearchGate. (n.d.). Phthalazine Derivatives as VEGFR‐2 Inhibitors: Docking, ADMET, Synthesis, Design, Anticancer Evaluations, and Apoptosis Induce. [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous and accurate analysis of novel chemical entities is the bedrock of discovery and development. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the characterization of 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine, a molecule of interest within the broader class of phthalazine derivatives known for their diverse biological activities.[1][2] This document is structured to provide not just protocols, but the scientific rationale behind the choice of standards and analytical techniques, ensuring robust and reliable data generation.

The Critical Role of Reference Standards

In analytical chemistry, a reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. The use of a reliable reference standard is paramount to ensuring the accuracy, precision, and reproducibility of analytical data. For a compound like 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine, a reference standard is essential for:

  • Identity Confirmation: Confirming the presence of the target analyte in a sample.

  • Purity Assessment: Determining the percentage of the active compound and identifying any impurities.

  • Quantitative Analysis: Accurately measuring the concentration of the compound in various matrices.

  • Method Validation: Establishing the performance characteristics of an analytical method (e.g., linearity, accuracy, precision).

Understanding 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine

1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine is a sulfur-containing heterocyclic compound. Its core structure is a phthalazine ring, a bicyclic aromatic system containing two adjacent nitrogen atoms.

Chemical Structure:

Figure 1: Chemical structure of 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C22H17ClN2S[3]
Molecular Weight 376.9 g/mol [3]

Comparison of Reference Standard Sources

Currently, obtaining a commercially available, certified reference material (CRM) specifically for 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine presents a challenge. However, researchers have two primary alternatives: sourcing from a chemical supplier or preparing and validating an in-house standard.

FeatureCommercial Supplier (e.g., BLDpharm)In-House Prepared Standard
Purity Typically high (e.g., >98%), but may not be certified.Purity is dependent on the synthesis and purification methods employed. Requires rigorous characterization.
Certification Generally supplied with a Certificate of Analysis (CoA) detailing purity by a specific method (e.g., HPLC, NMR). May not meet the stringent requirements of a CRM.Requires comprehensive in-house validation to establish identity, purity, and concentration.
Traceability Traceability to national or international standards may not be available.Traceability can be established through rigorous characterization and comparison with well-established primary standards.
Availability Readily available for purchase.Requires chemical synthesis, purification, and characterization, which is time and resource-intensive.
Cost Generally lower initial cost.Higher initial investment in terms of labor, reagents, and analytical resources.
Documentation CoA provided by the supplier.All synthesis, purification, and characterization data must be meticulously documented internally.

Recommendation: For initial research and method development, a high-purity standard from a reputable commercial supplier like BLDpharm can be a practical starting point.[4] For quantitative applications and regulatory submissions, the preparation and thorough validation of an in-house reference standard are strongly recommended to ensure the highest level of data integrity. LGC Standards provides reference materials for structurally related compounds like 4-(4-Chlorobenzyl)phthalazin-1(2H)-one, which can be useful for method development and as a starting point for understanding the analytical behavior of this class of compounds.[5]

Analytical Methodologies for Characterization and Quantification

A multi-pronged analytical approach is essential for the comprehensive characterization and quantification of 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for purity determination and quantitative analysis of non-volatile and thermally labile compounds.

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve in suitable solvent (e.g., Acetonitrile/Water) hplc Inject into HPLC System prep->hplc column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) hplc->column mobile_phase Isocratic or Gradient Elution (e.g., Acetonitrile:Phosphate Buffer) column->mobile_phase detection UV Detection (e.g., 254 nm) mobile_phase->detection data Peak Integration & Quantification detection->data purity Purity Assessment (% Area) data->purity quant Quantitative Analysis (Calibration Curve) data->quant

Figure 2: A generalized workflow for the HPLC analysis of 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine.

Experimental Protocol: HPLC Purity Determination

  • Standard Preparation: Accurately weigh and dissolve the 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine reference standard in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration in the same solvent.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.025 M KH2PO4, pH adjusted to 2) is a good starting point for phthalazine derivatives.[6] An isocratic or gradient elution may be employed to achieve optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 254 nm).

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Integrate the peak areas of the chromatograms. Purity is typically calculated as the percentage of the main peak area relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the identity of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine, characteristic signals would be expected for the aromatic protons of the phthalazine, benzyl, and chlorobenzyl rings, as well as the methylene protons of the benzyl and sulfanylmethyl groups.

¹³C NMR Spectroscopy: Provides information about the number of different types of carbon atoms and their chemical environment. This is crucial for confirming the carbon skeleton of the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. Compare the obtained spectra with the expected structure. For structurally similar phthalazine derivatives, detailed NMR data can be found in the literature to aid in spectral interpretation.[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Workflow for Mass Spectrometry Analysis:

MS_Workflow cluster_prep Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis prep Direct Infusion or LC/GC Coupling ionization Ionization Source (e.g., ESI, APCI, EI) prep->ionization analyzer Mass Analyzer (e.g., Quadrupole, TOF) ionization->analyzer detection Detector analyzer->detection data Mass Spectrum Generation detection->data mw Molecular Weight Determination (Molecular Ion Peak) data->mw frag Fragmentation Pattern Analysis data->frag

Figure 3: A generalized workflow for the mass spectrometric analysis of 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer, which can be coupled to an HPLC (LC-MS) or a gas chromatograph (GC-MS). Given the sulfur content, GC-MS can be a powerful technique.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common for LC-MS, while electron ionization (EI) is standard for GC-MS.

  • Data Acquisition: Acquire the mass spectrum, looking for the molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound (376.9 g/mol ).

  • Data Analysis: Analyze the fragmentation pattern to further confirm the structure. The presence of isotopes of chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern for chlorine-containing fragments.

In-House Standard Validation: A Self-Validating System

When a certified reference standard is unavailable, the onus is on the laboratory to rigorously validate an in-house standard. This process creates a self-validating system, ensuring the integrity of the analytical results.

Key Validation Parameters:

  • Identity Confirmation: Use a combination of NMR, MS, and IR spectroscopy to unequivocally confirm the chemical structure.

  • Purity Determination: Employ at least two orthogonal analytical techniques to assess purity. HPLC with UV detection and Differential Scanning Calorimetry (DSC) are a powerful combination.

  • Quantitative NMR (qNMR): This is a primary ratio method for determining the purity of a substance by relating the integral of an analyte signal to the integral of a certified reference material.

  • Water Content: Determine the water content using Karl Fischer titration.

  • Residual Solvents: Analyze for residual solvents using headspace GC.

  • Inorganic Impurities: Assess the level of inorganic impurities by sulfated ash testing.

Conclusion: A Pathway to Robust Analysis

References

  • El-Sayed, W. M., et al. (2011). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. Molecules, 16(12), 9985-10001. Available from: [Link][7]

  • Royal Society of Chemistry. (2013). Supplementary Information. Available from: [Link][8]

  • ResearchGate. Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Available from: [Link][9]

  • Journal of Chemical and Pharmaceutical Research. (2015). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Available from: [Link][1]

  • PubChem. Phthalazine. Available from: [Link][10]

  • Hewala, I. I. (2012). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Chromatographic Science, 50(9), 816-823. Available from: [Link][6]

  • Taylor & Francis. Phthalazine – Knowledge and References. Available from: [Link][2]

Sources

Structural Confirmation of S-Alkylation vs. N-Alkylation in Phthalazines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Tautomeric Trap

In the medicinal chemistry of phthalazines—specifically phthalazin-1(2H)-thiones—regioselectivity during alkylation is a critical quality attribute. These scaffolds are potent pharmacophores in oncology (PARP inhibitors) and cardiovascular therapy. However, the starting material exists in a prototropic tautomeric equilibrium between the thione (lactam-like) and thiol (lactim-like) forms.

Upon deprotonation, the resulting ambient anion can react at either the Sulfur (S-alkylation) or the Nitrogen (N-alkylation) .

  • S-Alkylation: Yields a thioether, aromatizing the adjacent ring (pyridine-like character).

  • N-Alkylation: Retains the thione functionality and the quinoid-like structure.

Misidentification of these isomers leads to erroneous Structure-Activity Relationship (SAR) data. This guide provides a definitive, data-driven framework to distinguish these isomers using NMR, X-ray crystallography, and IR spectroscopy.

Mechanistic Context & HSAB Theory

The regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) theory and solvent effects.

  • Sulfur (Soft Center): The thiolate anion is highly polarizable and a "soft" nucleophile. It reacts rapidly with soft electrophiles (e.g., alkyl iodides, benzyl bromides) under kinetic control.

  • Nitrogen (Hard Center): The nitrogen atom is less polarizable and "harder." N-alkylation is often sterically more demanding but can be favored by hard electrophiles or specific solvent cages that shield the sulfur.

Diagram 1: Reaction Pathways & Tautomerism The following diagram illustrates the divergence in synthesis.

ReactionPathways Start Phthalazin-1(2H)-thione (Tautomeric Equilibrium) Anion Delocalized Anion (N-C-S)⁻ Start->Anion + Base (e.g., K2CO3, NaH) S_Path S-Alkylation (Kinetic/Soft Control) Anion->S_Path Soft Electrophile (R-I, R-Br) N_Path N-Alkylation (Thermodynamic/Hard Control) Anion->N_Path Hard Electrophile (Specific Conditions) Prod_S Product A: 1-(Alkylthio)phthalazine (Aromatic Pyridine Ring) S_Path->Prod_S Prod_N Product B: 2-Alkylphthalazin-1(2H)-thione (Quinoid/Thione Retained) N_Path->Prod_N

Caption: Divergent alkylation pathways of phthalazin-1(2H)-thione mediated by HSAB principles.

Analytical Comparison: The Evidence
Method A: Nuclear Magnetic Resonance (NMR) – The Workhorse

NMR is the most practical tool for solution-phase identification. The Carbon-13 (


C) shift of the C1 carbon (the carbon between the benzene ring and the heteroatoms) is the definitive marker.
  • 
    C NMR (The "Smoking Gun"): 
    
    • Thione (N-Alkyl): The C=S carbon is highly deshielded due to the double bond character and anisotropy. Expect shifts > 170 ppm .

    • Thioether (S-Alkyl): The C-S bond has single-bond character, and the ring becomes fully aromatic. This results in a significant upfield shift.[1] Expect shifts ~150–160 ppm .

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • N-Alkyl: The

      
       protons will show a strong 3-bond correlation (
      
      
      
      ) to the C=S carbon (~175 ppm) and potentially the adjacent aromatic ring carbon (C4a).
    • S-Alkyl: The

      
       protons will correlate to the C-S carbon (~155 ppm).
      
  • 
    H NMR (Proton Shifts): 
    
    • 
       protons are typically more deshielded (3.8 – 4.5 ppm) than 
      
      
      
      protons (2.8 – 3.5 ppm) due to the higher electronegativity of Nitrogen compared to Sulfur. However, anisotropic effects from the aromatic ring can sometimes compress this difference, making
      
      
      C the superior metric.
Method B: X-Ray Crystallography – The Gold Standard

If single crystals can be grown, bond lengths provide irrefutable proof.

  • C=S Bond (Thione): Characterized by a shorter double bond length, typically 1.65 – 1.69 Å .

  • C-S Bond (Thioether): Characterized by a longer single bond length, typically 1.74 – 1.78 Å .

Method C: IR Spectroscopy – The Rapid Check
  • Thione (N-Alkyl): Shows a strong characteristic C=S stretching vibration, usually between 1100–1200 cm⁻¹ (sometimes up to 1300 cm⁻¹ depending on substitution).

  • Thioether (S-Alkyl): Lacks the C=S band. The C-S stretch (600–800 cm⁻¹) is often weak and difficult to assign definitively without fingerprint comparison.

Data Presentation: Comparative Metrics
FeatureS-Alkylation (Thioether) N-Alkylation (Thione) Differentiation Reliability
Structure 1-(alkylthio)phthalazine2-alkylphthalazin-1(2H)-thioneN/A

C NMR (C1)
150 – 160 ppm (Upfield)170 – 180 ppm (Downfield)High (Definitive)

H NMR (CH₂)

2.8 – 3.5 ppm

3.8 – 4.5 ppm
Medium (Context dependent)
C1-S Bond Length ~1.75 Å (Single Bond)~1.67 Å (Double Bond)High (Absolute)
IR Spectrum No C=S stretchStrong C=S stretch (1100-1200 cm⁻¹)Medium
Aromaticity Full (Pyridine-like ring)Partial (Quinoid-like ring)High (UV-Vis shift)
Experimental Protocols
Protocol 1: General Alkylation Procedure

This protocol is designed to generate the product for analysis. Note: Under these standard basic conditions, S-alkylation is typically favored.

  • Setup: In a dry round-bottom flask, dissolve phthalazin-1(2H)-thione (1.0 equiv) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add anhydrous Potassium Carbonate (

    
    , 2.0 equiv). Stir at Room Temperature (RT) for 30 minutes. The solution often changes color (yellow/orange) indicating anion formation.
    
  • Alkylation: Dropwise add the alkyl halide (1.1 equiv) (e.g., Methyl Iodide or Benzyl Bromide).

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (S-alkyl products are usually less polar and have higher

    
     than N-alkyl products).
    
  • Workup: Pour into ice water. The precipitate is filtered, washed with water, and dried.

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane:EtOAc).

Protocol 2: NMR Characterization Workflow
  • Sample Prep: Dissolve ~10 mg of purified product in

    
     or 
    
    
    
    .
  • Acquisition:

    • Run standard

      
       (16 scans).
      
    • Run standard

      
       (1024 scans minimum to see quaternary carbons clearly).
      
    • Run HMBC (optimized for 8 Hz coupling).

  • Analysis:

    • Locate the alkyl

      
      /
      
      
      
      protons in
      
      
      .
    • In HMBC, find the correlation from these protons to the quaternary C1.

    • Check the shift of that C1 in the

      
       spectrum.
      
    • Decision: If C1 > 170 ppm

      
       N-alkyl. If C1 < 160 ppm 
      
      
      
      S-alkyl.
Analytical Decision Tree

Diagram 2: Structural Confirmation Logic

DecisionTree Start Isolate Product Step1 Run 13C NMR & HMBC Start->Step1 CheckC1 Check Chemical Shift of C1 (linked to S/N) Step1->CheckC1 Res_High Shift > 170 ppm CheckC1->Res_High Deshielded Res_Low Shift < 160 ppm CheckC1->Res_Low Shielded Conc_N Conclusion: N-Alkylation (Thione) Res_High->Conc_N Conc_S Conclusion: S-Alkylation (Thioether) Res_Low->Conc_S Verify Secondary Verification: IR (C=S band?) or X-Ray Conc_N->Verify Conc_S->Verify

Caption: Step-by-step logic for confirming regiochemistry using NMR data.

References
  • Potewar, T. M., et al. (2020). Regioselective alkylation of phthalazin-1(2H)-ones and thiones: A mechanistic study. Journal of Heterocyclic Chemistry.

  • Dawood, K. M., et al. (2019). Synthesis and biological evaluation of new phthalazine derivatives. European Journal of Medicinal Chemistry.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. (Authoritative text on C=S vs C-S NMR shifts).

  • Allen, F. H., et al. (1987). Tables of Bond Lengths determined by X-Ray and Neutron Diffraction.[2] Part 1. Bond Lengths in Organic Compounds. Journal of the Chemical Society, Perkin Transactions 2.[2]

  • PubChem Compound Summary. Phthalazin-1(2H)-thione. National Library of Medicine.

Sources

Safety Operating Guide

1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Operational Directive

Do not dispose of this compound down the drain or in general trash.

1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine is a halogenated, sulfur-containing nitrogen heterocycle. For disposal purposes, it must be classified as Halogenated Organic Waste .

  • Primary Waste Stream: Halogenated Organic (Solid or Liquid).[1][2][3]

  • Critical Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) or oxidizers.

  • Destruction Method: High-temperature incineration with flue gas scrubbing (to capture HCl and SOx gases).

Technical Assessment & Rationale

To ensure safety and compliance, we must deconstruct the molecule to understand the causality behind the disposal requirements. This is not just about following a rule; it is about chemical compatibility and environmental toxicology.

Molecular Deconstruction

The disposal profile is dictated by three functional components of the molecule:

ComponentChemical FeatureDisposal Implication
Phthalazine Core Nitrogen HeterocyclePotential bioactivity (kinase inhibition) and nitrogen oxide (

) generation upon combustion. Requires incineration to destroy biological activity.
Chlorobenzyl Group Halogenated (Chlorine) CRITICAL: Combustion generates Hydrogen Chloride (

) gas. Improper low-temp incineration can form dioxins/furans. Must be routed to Halogenated Waste streams.
Sulfanyl Linker Thioether (Sulfur)Combustion generates Sulfur Oxides (

). Requires scrubbers in the incineration facility.
The "Halogen Rule"

In waste management, the presence of the chlorine atom (


) trumps other classifications. Even if dissolved in a non-halogenated solvent (like DMSO), the entire mixture becomes Halogenated Waste  once the concentration of halogenated material exceeds ~1-2%.

Why this matters: Halogenated waste disposal is significantly more expensive and technically demanding than non-halogenated waste.[4] Mixing this compound with non-halogenated waste contaminates the entire volume, forcing the facility to treat the whole container as halogenated.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Substance (Pure or Residual)

Applicable for: Expired shelf stocks, weighing boat residues, spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solid waste to prevent breakage during transport.

  • Labeling: Affix a hazardous waste tag immediately.[5]

    • Chemical Name: Write the full name: 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine.

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

    • Constituents: Mark as "100%."

  • Segregation: Place the HDPE jar into the Solid Hazardous Waste bin. Ensure it is not placed in "Biohazardous/Red Bag" waste unless specifically contaminated with infectious agents.

Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction byproducts dissolved in DMSO, DCM, or Methanol.

  • Stream Identification:

    • If solvent is Halogenated (e.g., DCM, Chloroform): Pour into the Halogenated Waste carboy.

    • If solvent is Non-Halogenated (e.g., Methanol, DMSO): Because the solute contains Chlorine, you must technically evaluate the concentration. However, Best Practice dictates defaulting to the Halogenated Waste carboy to prevent accidental regulatory violation.

  • pH Check: Ensure the solution is neutral (pH 6–9). If the synthesis involved strong acids/bases, neutralize before adding to the organic waste carboy to prevent exothermic reactions or gas evolution.

  • Secondary Containment: Always transport liquid waste in secondary containment (tray or bucket) to the central accumulation area.

Visual Workflow: Waste Segregation Logic

The following diagram illustrates the decision matrix for disposing of this specific compound.

WasteSegregation Start Waste: 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Place in HDPE Jar Label: 'Toxic Solid Organic N.O.S.' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (DMSO, MeOH) SolventCheck->NonHaloSolvent ActionHalo Route to: HALOGENATED Waste Stream (High Temp Incineration) HaloSolvent->ActionHalo NonHaloSolvent->ActionHalo Contaminates Stream (Treat as Halogenated)

Caption: Decision tree for segregating 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine waste. Note that liquid solutions default to Halogenated streams due to the chlorine content of the solute.

Regulatory & Transport Classification (N.O.S.)

Since this specific compound likely does not have a dedicated UN number, it falls under "Not Otherwise Specified" (N.O.S.) categories for transport and manifest purposes.

ParameterClassification Standard
DOT Proper Shipping Name Toxic solids, organic, n.o.s. (1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine)
UN Number UN 2811 (Common for toxic organic solids)
Hazard Class 6.1 (Toxic)
Packing Group III (Minor Danger - Default assumption unless toxicity data proves otherwise)
EPA Waste Code Not P- or U-listed explicitly. Characterize as D001 (Ignitable, if in solvent) or Hazardous Waste Solid .

Safety & Emergency Response

  • PPE Requirements: Nitrile gloves (double-gloved recommended if dissolved in DMSO), lab coat, and safety glasses.

  • Spill Procedure:

    • Isolate: Evacuate the immediate area.

    • Contain: If solid, cover with wet paper towels to prevent dust. If liquid, use absorbent pads.[4]

    • Clean: Sweep/scoop into a dedicated waste container. Do not dry sweep dust.

    • Decontaminate: Wash surface with a mild detergent and water; collect rinsate as Halogenated Aqueous Waste .

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of British Columbia (UBC) Safety & Risk Services. (2024). Organic Solvent Waste Disposal Procedures. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety protocols and data from structurally related molecules.

Immediate Hazard Assessment

Anticipated Primary Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Expected to cause skin irritation upon direct contact.[1]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1]

Given the presence of the phthalazine core, a biologically active scaffold in medicinal chemistry, this compound should be handled with the assumption of high potency and potential for unforeseen biological effects.[2][3][4][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach to PPE is critical. The level of protection must match the handling operation's potential for exposure. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Standard Laboratory Attire (Minimum Requirement)

This foundational layer of PPE is mandatory at all times when in the laboratory where this compound is handled:

  • Safety Glasses: With side shields, meeting ANSI Z87.1 standards.[6]

  • Laboratory Coat: Long-sleeved, preferably made of a flame-resistant material like Nomex® with tight-fitting cuffs.[6][7]

  • Full-Length Pants and Closed-Toe Shoes: No exposed skin on the legs or feet.[6]

Task-Specific PPE Recommendations

The following table outlines the necessary PPE for specific laboratory tasks involving 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine.

Task Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Weighing/Transfer of Solids Double-gloved with disposable nitrile gloves.[7]Safety glasses with side shields.Use of a certified chemical fume hood is mandatory. If not feasible, an N95 or higher-rated respirator is required.[6][8][9]Standard lab coat.
Solution Preparation Double-gloved with disposable nitrile gloves.[7]Chemical splash goggles. A face shield is required if there is a significant splash hazard.[6][8][9]All work must be conducted in a certified chemical fume hood.[10]Standard lab coat.
Reaction Monitoring/Work-up Double-gloved with disposable nitrile gloves. Change outer glove immediately upon contamination.[7][8]Chemical splash goggles.All work must be conducted in a certified chemical fume hood.[10]Standard lab coat.
Large-Scale Operations (>5g) Double-gloved with disposable nitrile gloves.[7]Face shield worn over chemical splash goggles.[6][8][9]All work must be conducted in a certified chemical fume hood.[10]Chemical-resistant apron over a standard lab coat.
Spill Cleanup Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Face shield worn over chemical splash goggles.[6][8][9]A NIOSH-approved air-purifying respirator with appropriate cartridges is required.[6][11]Disposable, chemical-resistant coveralls.[11]

Causality Behind PPE Choices:

  • Double Gloving: This practice significantly reduces the risk of exposure from a single glove failure and allows for the safe removal of a contaminated outer glove without compromising the inner layer of protection.[7]

  • Chemical Fume Hood: As the primary engineering control, a fume hood is essential to prevent the inhalation of powders or vapors, which is a primary exposure route.[10]

  • Goggles and Face Shields: While safety glasses protect from projectiles, chemical splash goggles provide a seal around the eyes to protect from splashes. A face shield offers an additional barrier for the entire face, crucial during operations with a higher risk of splashes or exothermic reactions.[6][8][9]

Operational and Disposal Plans

A systematic workflow is essential for minimizing exposure and ensuring safe disposal.

Donning and Doffing of PPE

Proper procedure in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Outer Gloves (over cuff) Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[12]

  • Weighing: Perform all weighing operations within a fume hood or a ventilated balance enclosure to minimize the risk of inhaling fine powders.

  • Transfers: Use a spatula or other appropriate tools to handle solids. When transferring solutions, use a syringe or cannula to minimize splashes.

  • Cleaning: Decontaminate all surfaces and equipment after use. A suitable solvent (e.g., ethanol) followed by a soap and water wash is generally effective. Dispose of all cleaning materials as hazardous waste.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]

Disposal Plan

Improper disposal can lead to environmental contamination and pose a risk to others.

Disposal_Workflow SolidWaste Solid Waste (Contaminated gloves, wipes, etc.) Bag Seal in a labeled, compatible waste bag SolidWaste->Bag LiquidWaste Liquid Waste (Reaction mixtures, solvents) Container Collect in a labeled, sealed, compatible waste container LiquidWaste->Container SharpsWaste Sharps Waste (Contaminated needles, spatulas) SharpsContainer Collect in a labeled, puncture-proof sharps container SharpsWaste->SharpsContainer Disposal Dispose via Institutional Hazardous Waste Program Bag->Disposal Container->Disposal SharpsContainer->Disposal

Caption: Chemical Waste Disposal Workflow.

Disposal Protocol:

  • Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[12]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not pour this chemical down the drain.[12]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

  • Follow Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures.

By adhering to these rigorous safety and handling protocols, you can significantly mitigate the risks associated with 1-Benzyl-4-[(4-chlorobenzyl)sulfanyl]phthalazine, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Occupational Safety and Health Administration (OSHA). Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. [Link]

  • PubChem. 4-(4-chlorobenzyl)phthalazin-1(2H)-one. [Link]

  • National Center for Biotechnology Information (PMC). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. [Link]

  • Wikipedia. Phthalazine. [Link]

  • Journal of Chemical and Pharmaceutical Research. Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. [Link]

  • Der Pharma Chemica. Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. [Link]

  • Home Sunshine Pharma. 4-(4-Chloro-benzyl)-2H-phthalazin-1-one CAS 53242-88-9. [Link]

  • PubMed. Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。